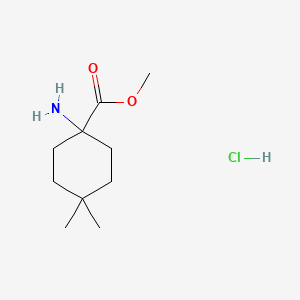
Methyl 1-amino-4,4-dimethylcyclohexanecarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate hydrochloride is a pharmaceutical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.7 g/mol. It is commonly used as a starting material for the synthesis of various drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate hydrochloride typically involves the reaction of 4,4-dimethylcyclohexanone with methylamine under acidic conditions to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the esterification of the amine with methyl chloroformate to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a precursor for the development of pharmaceutical drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-amino-4-methylcyclohexane-1-carboxylate hydrochloride
- Methyl 1-amino-4,4-diethylcyclohexane-1-carboxylate hydrochloride
- Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate sulfate
Uniqueness
Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of two methyl groups at the 4-position of the cyclohexane ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H20ClNO2 |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(2)4-6-10(11,7-5-9)8(12)13-3;/h4-7,11H2,1-3H3;1H |
InChI Key |
DWGGIFVEIPURBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(C(=O)OC)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















